(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide
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Overview
Description
The compound is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains a phenyl group and a sulfonamide group, which are also common in many active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperidine ring would provide a cyclic structure, while the phenyl group would contribute to the aromaticity of the molecule. The sulfonamide group would likely be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives can vary widely in their properties depending on the nature of their substituents .Scientific Research Applications
Scientific Research Applications
Neurodegenerative Diseases
Research on compounds related to piperidine derivatives has shown potential applications in studying neurodegenerative diseases such as Parkinson's disease. For instance, the study of illicit drugs and their analogs has provided insights into the chemical properties that could cause neurotoxic effects, leading to conditions like parkinsonism. These investigations are crucial for understanding the mechanisms underlying neurodegenerative diseases and for the development of therapeutic strategies to mitigate these effects (Langston et al., 1983).
Psychopharmacology
Research on psychoactive compounds, such as those related to piperidine and methoxyphenyl derivatives, contributes to our understanding of their pharmacokinetics, metabolism, and potential psychoactive effects. These studies help in identifying the metabolic pathways and the effects of these compounds on human behavior and physiology, which is essential for assessing their safety, potential therapeutic applications, and legal status (Ameline et al., 2018).
Cancer Research
Compounds with structural similarities to piperidine derivatives are being explored for their potential in cancer treatment. For example, studies on topoisomerase inhibitors that share functional groups with the compound have shown promise in treating various cancers by inhibiting cancer cell growth and proliferation. These investigations are crucial for developing new anticancer therapies (Rowinsky et al., 1994).
Future Directions
properties
IUPAC Name |
(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-21-12-11-18-10-5-8-16(14-18)17-22(19,20)13-9-15-6-3-2-4-7-15/h2-4,6-7,9,13,16-17H,5,8,10-12,14H2,1H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOJKQYMXJPUSU-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCCC(C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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